molecular formula C16H17BrN4O3 B8316073 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone

5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone

Cat. No.: B8316073
M. Wt: 393.23 g/mol
InChI Key: MRFRURIAZDTCKP-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a morpholinylcarbonyl group attached to a pyridinyl and pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone typically involves multi-step organic reactions. One common method includes the bromination of a methylated pyridinone precursor, followed by the introduction of the morpholinylcarbonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, solvents like dichloromethane, and catalysts like copper or palladium complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-1,2,4-triazole: Shares the bromine and methyl groups but differs in the core structure, leading to different reactivity and applications.

    1-methyl-5-bromo-1H-indazole: Similar in having a bromine and methyl group but with an indazole core, which affects its chemical properties and biological activity.

Uniqueness

5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is unique due to the presence of the morpholinylcarbonyl group attached to the pyridinyl and pyridinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17BrN4O3

Molecular Weight

393.23 g/mol

IUPAC Name

5-bromo-1-methyl-3-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]pyridin-2-one

InChI

InChI=1S/C16H17BrN4O3/c1-20-10-12(17)8-13(16(20)23)19-14-3-2-11(9-18-14)15(22)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,18,19)

InChI Key

MRFRURIAZDTCKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure described for synthesis of 101i, intermediate 111a and 3,5-dibromo-1-methylpyridin-2(1H)-one were reacted to give 111b in 21% yield. LCMS: (M+H)+ 394. 1H NMR (500 MHz, MeOD) δ 8.84 (d, J=2.5, 1H), 8.42 (d, J=2, 1H), 7.72 (m, 1H), 7.42 (d, J=2, 1H), 7.11 (d, J=8.5, 1H), 3.72 (m, 8H), 3.63 (s, 3H).
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Synthesis routes and methods II

Procedure details

Following Example 136e, 170a and 3,5-dibromo-1-methylpyridin-2(1H)-one were reacted to give 170b in 21% yield. LCMS: (M+H)+ 394. 1H NMR (500 MHz, MeOD) δ 8.84 (d, J=2.5, 1H), 8.42 (d, J=2, 1H), 7.72 (m, 1H), 7.42 (d, J=2, 1H), 7.11 (d, J=8.5, 1H), 3.72 (m, 8H), 3.63 (s, 3H).
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